molecular formula C10H11F3N2 B13587783 4-(Pyrrolidin-3-yl)-3-(trifluoromethyl)pyridine

4-(Pyrrolidin-3-yl)-3-(trifluoromethyl)pyridine

Cat. No.: B13587783
M. Wt: 216.20 g/mol
InChI Key: KYDHLDLVWMXAFQ-UHFFFAOYSA-N
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Description

4-(Pyrrolidin-3-yl)-3-(trifluoromethyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a pyrrolidine group at the 4-position and a trifluoromethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrrolidin-3-yl)-3-(trifluoromethyl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)pyridine and pyrrolidine.

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis and other side reactions. Common solvents used include dichloromethane or tetrahydrofuran.

    Catalysts and Reagents: Catalysts such as palladium or copper may be used to facilitate the coupling reaction between the pyridine and pyrrolidine moieties. Reagents like base (e.g., sodium hydride) are often employed to deprotonate the pyrrolidine, making it more nucleophilic.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

4-(Pyrrolidin-3-yl)-3-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyridine ring or the trifluoromethyl group.

    Substitution: The pyrrolidine group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups in place of the pyrrolidine moiety.

Scientific Research Applications

4-(Pyrrolidin-3-yl)-3-(trifluoromethyl)pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Researchers are investigating its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-3-yl)-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrrolidine group may contribute to the compound’s binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

Similar Compounds

    4-(Pyrrolidin-3-yl)pyridine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    3-(Trifluoromethyl)pyridine:

    4-(Piperidin-3-yl)-3-(trifluoromethyl)pyridine: Similar structure but with a piperidine ring instead of pyrrolidine, leading to different steric and electronic effects.

Uniqueness

4-(Pyrrolidin-3-yl)-3-(trifluoromethyl)pyridine is unique due to the presence of both the pyrrolidine and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the pyrrolidine group provides additional sites for chemical modification and interaction with biological targets.

Properties

Molecular Formula

C10H11F3N2

Molecular Weight

216.20 g/mol

IUPAC Name

4-pyrrolidin-3-yl-3-(trifluoromethyl)pyridine

InChI

InChI=1S/C10H11F3N2/c11-10(12,13)9-6-15-4-2-8(9)7-1-3-14-5-7/h2,4,6-7,14H,1,3,5H2

InChI Key

KYDHLDLVWMXAFQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=C(C=NC=C2)C(F)(F)F

Origin of Product

United States

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